molecular formula C10H13N3O B1491248 3-(4-(furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine CAS No. 1875118-76-5

3-(4-(furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B1491248
CAS No.: 1875118-76-5
M. Wt: 191.23 g/mol
InChI Key: CCMSEIADIHYWMI-UHFFFAOYSA-N
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Description

3-(4-(Furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine is a pyrazole-derived compound featuring a furan substituent at the 4-position of the pyrazole ring and a propan-1-amine chain at the 1-position. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

3-[4-(furan-2-yl)pyrazol-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-4-2-5-13-8-9(7-12-13)10-3-1-6-14-10/h1,3,6-8H,2,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMSEIADIHYWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN(N=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-(furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine, with the CAS number 1875118-76-5, is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C11_{11}H12_{12}N4_{4}O
  • Molecular Weight : 191.23 g/mol
  • Structure : The compound features a pyrazole ring linked to a furan moiety, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound.

Compound MIC (µg/mL) MBC (µg/mL) Activity
This compound0.22 - 0.25Not specifiedExcellent against Staphylococcus aureus and Staphylococcus epidermidis

The compound exhibited significant inhibition zones in agar diffusion assays, indicating strong antimicrobial activity. It was particularly effective against Gram-positive bacteria, suggesting potential for use in treating infections caused by resistant strains.

Cytotoxicity and Hemolytic Activity

Evaluating the safety profile of this compound is crucial for its therapeutic application. In vitro assays demonstrated low hemolytic activity with percentages ranging from 3.23% to 15.22%, indicating low toxicity to red blood cells . Furthermore, cytotoxicity tests showed IC50_{50} values greater than 60 µM, suggesting that it does not exhibit significant cytotoxic effects at therapeutic concentrations.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Gyrase and DHFR :
    • The compound has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50_{50} values ranging from 12.27 to 31.64 µM for DNA gyrase and between 0.52 and 2.67 µM for DHFR . This dual inhibition mechanism may contribute to its antimicrobial efficacy.
  • Synergistic Effects :
    • In combination studies with standard antibiotics like Ciprofloxacin and Ketoconazole, the compound demonstrated synergistic effects, reducing the MICs of these drugs significantly . This suggests potential for use in combination therapies to enhance efficacy against resistant pathogens.

Case Studies

A notable study investigated the pharmacokinetics of related compounds and their metabolites in animal models. The half-lives of these compounds were determined using high-performance liquid chromatography (HPLC), revealing valuable insights into their metabolic pathways and potential bioavailability .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents on Pyrazole Molecular Weight CAS No. Purity Key Features
3-(4-(Furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine 4-(Furan-2-yl) 217.25 (est.) Not provided 95% Furan enhances polarity; potential H-bonding
3-[5-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine 3-(CF₃), 5-(1,5-dimethyl) 347.35 1011399-41-9 95% CF₃ increases lipophilicity and metabolic stability
3-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine 4-Cl, 3-(CF₃) 213.59 1006455-31-7 95% Cl and CF₃ enhance electron-withdrawing effects
3-(4-(1H-Pyrazol-1-yl)phenyl)propan-1-amine 4-Phenyl 213.28 Not provided Discontinued Phenyl group may improve π-π stacking
3-(Furan-2-yl)-1-methyl-1H-pyrazol-4-amine 1-Methyl, 4-amine 231.25 1552050-81-3 Not provided Methyl group increases steric bulk

Physicochemical Properties

  • Lipophilicity : Trifluoromethyl and chloro substituents increase logP values, enhancing membrane permeability but possibly reducing solubility .
  • Thermal Stability : CF₃ and chloro groups improve thermal stability, as seen in analogs with melting points >100°C (e.g., 104–107°C for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-(furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine typically follows a sequence involving:

  • Preparation of the furan-substituted pyrazole intermediate.
  • Introduction of a propan-1-one side chain onto the pyrazole nitrogen.
  • Conversion of the propan-1-one moiety to the corresponding propan-1-amine.

This approach is adapted from literature protocols on structurally related pyrazole-furan derivatives, with modifications to introduce the amine functionality.

Preparation of Furan-Substituted Pyrazole Intermediate

The key intermediate, 5-(furan-2-yl)-3-substituted-4,5-dihydro-1H-pyrazole, is synthesized via cyclization reactions involving chalcone or α,β-unsaturated ketone precursors and hydrazine derivatives.

Example from Related Research:

  • Compound 4a (5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole) was prepared from chalcone precursor 2a with an 80% yield, producing white crystals with melting point 126–128°C.

The furan ring is introduced via the aldehyde precursor 5-(4-chlorophenyl)furan-2-carbaldehyde (1a), synthesized from 2-furaldehyde in water with a 45.2% yield.

Introduction of the Propan-1-one Side Chain

The pyrazole intermediate is acylated with chloropropionyl chloride to introduce a 3-chloropropan-1-one moiety at the pyrazole nitrogen, which serves as a precursor to the amine.

Example:

  • 3-Chloro-1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one was synthesized from compound 4a and chloropropionyl chloride with a 62% yield, yielding colorless crystals melting at 150–153°C. Characterization included IR (C=O stretch at 1651 cm⁻¹) and detailed ^1H NMR spectra confirming the structure.

Conversion of Propan-1-one to Propan-1-amine

The final step involves the transformation of the 3-chloropropan-1-one moiety into the corresponding propan-1-amine. This is commonly achieved via nucleophilic substitution or reductive amination techniques.

While direct literature on this exact transformation for the target compound is limited, analogous amine syntheses utilize:

  • Reaction with ammonia or amine sources under controlled conditions.
  • Reductive amination using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

In the absence of direct detailed protocols for this compound, the use of reductive amination on the corresponding propan-1-one intermediate is a plausible and standard approach.

Summary Data Table of Key Steps

Step Compound/Intermediate Reagents/Conditions Yield (%) Physical Data Notes
1 5-(4-chlorophenyl)furan-2-carbaldehyde (1a) From 2-furaldehyde, water solvent 45.2 Orange crystals, m.p. 126–128°C Aldehyde precursor for pyrazole synthesis
2 Chalcone derivative (2a) Condensation of 1a with 4-methoxyacetophenone 80 Yellow crystals, m.p. 179–181°C Precursor for pyrazole ring formation
3 Pyrazole intermediate (4a) Cyclization of 2a with hydrazine 80 White crystals, m.p. 126–128°C Furan-substituted pyrazole core
4 3-Chloro-1-(pyrazolyl)propan-1-one (6a) Reaction of 4a with chloropropionyl chloride 62 Colorless crystals, m.p. 150–153°C Acylation to introduce propan-1-one side chain
5 This compound Reductive amination or nucleophilic substitution on 6a Not reported Expected amine product Final amine introduction step (inferred)

Analytical Characterization

The intermediates and final compound are characterized by:

Additional Notes and Considerations

  • The furan ring oxygen may participate in hydrogen bonding, influencing reactivity and stability.
  • Reaction conditions such as solvent choice (water, DMSO, DMF), temperature (room temperature to 130°C), and reaction time (hours to overnight) are critical for optimizing yields.
  • Purification typically involves recrystallization or chromatographic techniques (flash chromatography, prep-HPLC).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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